N-methyl-N-(1-methyl-4-piperidinyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide
Overview
Description
N-methyl-N-(1-methyl-4-piperidinyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide is a useful research compound. Its molecular formula is C25H34N4O2 and its molecular weight is 422.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.26817634 g/mol and the complexity rating of the compound is 550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analytical Method Development
Research on related compounds, such as imatinib mesylate and its analogs, demonstrates the advancement in analytical methodologies, including nonaqueous capillary electrophoresis. These techniques are essential for the quality control and separation of complex pharmaceutical compounds, showcasing the scientific community's efforts in ensuring drug purity and understanding chemical behavior under various conditions (Lei Ye et al., 2012).
Chemical Synthesis and Modification
The synthesis and evaluation of piperidine derivatives underline the chemical versatility and potential pharmacological applications of compounds within this class. For instance, the creation of potent anti-acetylcholinesterase agents highlights the methodological advancements and the exploration of chemical structures for therapeutic purposes (H. Sugimoto et al., 1990).
Metal Complex Formation and Bioactivity
The study of benzamides and their metal complexes opens avenues in the exploration of novel antibacterial agents. The synthesis and structural analysis of these complexes provide insights into their potential as more effective alternatives to existing antibiotics, especially against resistant bacterial strains (E. Khatiwora et al., 2013).
Pharmacological Research and Drug Development
The investigation of N-methyl-N-(1-methyl-4-piperidinyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide analogs in various contexts, such as antipsychotic agents and inhibitors of specific enzymes, showcases the compound's relevance in developing new medications. For example, studies on the antineoplastic properties of flumatinib, a related compound, illustrate the drug development process from metabolic profiling to assessing therapeutic potential (Aishen Gong et al., 2010).
Material Science and Crystallography
Research on the crystal structures of related benzamide derivatives contributes to our understanding of molecular interactions and the design of materials with specific properties. This knowledge is crucial in various scientific fields, including pharmaceuticals, where the molecular arrangement can affect a compound's stability, solubility, and bioavailability (G. Artheswari et al., 2019).
Properties
IUPAC Name |
N-methyl-N-(1-methylpiperidin-4-yl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O2/c1-27-15-10-22(11-16-27)28(2)25(30)20-6-8-23(9-7-20)31-24-12-17-29(18-13-24)19-21-5-3-4-14-26-21/h3-9,14,22,24H,10-13,15-19H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJVNPJPIWQOGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)CC4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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